molecular formula C11H24N2O4Si B8238753 (2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid

(2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid

Cat. No.: B8238753
M. Wt: 276.40 g/mol
InChI Key: WFRSGOQCYVJZDV-VIFPVBQESA-N
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Description

(2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of an azanyl group, a trimethylsilylmethoxycarbonylamino group, and a hexanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the trimethylsilylmethoxycarbonylamino group. The final step involves the deprotection of the amino group to yield the desired compound. Reaction conditions often include the use of protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), and reagents like trimethylsilyl chloride (TMSCl) and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylmethoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexanoic acid derivatives.

Scientific Research Applications

(2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It can be employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The trimethylsilylmethoxycarbonylamino group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azanyl-6-(methoxycarbonylamino)hexanoic acid: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    (2S)-2-azanyl-6-(ethoxycarbonylamino)hexanoic acid: Contains an ethoxy group instead of a trimethylsilyl group, leading to variations in chemical behavior.

Uniqueness

The presence of the trimethylsilylmethoxycarbonylamino group in (2S)-2-azanyl-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid imparts unique properties, such as increased steric hindrance and altered electronic effects. These characteristics make the compound distinct from its analogs and contribute to its specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-6-(trimethylsilylmethoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4Si/c1-18(2,3)8-17-11(16)13-7-5-4-6-9(12)10(14)15/h9H,4-8,12H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSGOQCYVJZDV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)COC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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